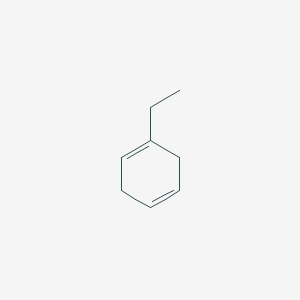

1-Ethyl-1,4-cyclohexadiene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102771. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethylcyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQJLFYISQDJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173585 | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-74-8 | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19841-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Ethyl-1,4-cyclohexadiene, a cyclic olefin of interest in organic synthesis and materials science. This document details its key physical constants, chemical reactivity, and provides illustrative experimental protocols for its synthesis and characteristic reactions.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic strong odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ | [1][2] |

| Molecular Weight | 108.184 g/mol | [1][2] |

| CAS Number | 19841-74-8 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 137.5 °C at 760 mmHg | [1] |

| Density | 0.841 g/cm³ | [1] |

| Refractive Index | 1.474 | [1] |

| Flash Point | 19 °C | [1] |

| Vapor Pressure | 8.71 mmHg at 25 °C | [1] |

Table 2: Chromatographic and Spectroscopic Data

| Data Type | Information |

| LogP | 2.67280 |

| Kovats Retention Index | Standard non-polar: 900, 910 |

| ¹H NMR Spectroscopy | Spectral data available in various databases. |

| ¹³C NMR Spectroscopy | Spectral data available in various databases. |

| Mass Spectrometry | Electron ionization mass spectra are available, showing characteristic fragmentation patterns. |

| Infrared Spectroscopy | Vapor phase IR spectra are available for functional group analysis. |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Birch reduction of ethylbenzene (B125841). This reaction involves the partial reduction of the aromatic ring using an alkali metal dissolved in liquid ammonia (B1221849) with a proton source.

Experimental Protocol: Birch Reduction of Ethylbenzene

Objective: To synthesize this compound from ethylbenzene.

Materials:

-

Ethylbenzene

-

Liquid ammonia

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is thoroughly dried.

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 200 mL of liquid ammonia into the flask.

-

With vigorous stirring, carefully add small pieces of sodium metal (approximately 6.9 g, 0.3 mol) to the liquid ammonia until a persistent deep blue color is observed, indicating the formation of solvated electrons.

-

Prepare a solution of ethylbenzene (10.6 g, 0.1 mol) in 50 mL of anhydrous ethanol.

-

Add the ethylbenzene solution dropwise from the dropping funnel to the sodium-ammonia solution over 30 minutes. Maintain the blue color throughout the addition.

-

After the addition is complete, allow the reaction to stir for an additional 2 hours.

-

Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution until the blue color disappears.

-

Allow the ammonia to evaporate under a fume hood.

-

To the remaining residue, add 100 mL of diethyl ether and 100 mL of water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound via Birch reduction.

Chemical Reactivity

This compound exhibits reactivity characteristic of a non-conjugated diene. Key reactions include aromatization, addition reactions to the double bonds, and isomerization.

Aromatization

This compound can be readily aromatized to ethylbenzene, driven by the thermodynamic stability of the aromatic ring. This can be achieved using various oxidizing agents or through catalytic dehydrogenation.

Experimental Protocol: Aromatization with DDQ

Objective: To convert this compound to ethylbenzene.

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.08 g, 10 mmol) in 50 mL of dry DCM in a round-bottom flask.

-

Add DDQ (2.5 g, 11 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (3 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield ethylbenzene.

Caption: Aromatization of this compound to ethylbenzene.

Ozonolysis

Ozonolysis of this compound cleaves both double bonds, leading to the formation of carbonyl compounds. The products formed depend on the workup conditions (reductive or oxidative). This reaction can be a useful synthetic tool for generating functionalized linear molecules from a cyclic precursor.

General Reaction Scheme: Ozonolysis of this compound followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would be expected to yield propanal and 3-oxopentanal.

Caption: Ozonolysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile cyclic diene with well-defined physical properties. Its synthesis via the Birch reduction of ethylbenzene is a robust and scalable method. The reactivity of its double bonds allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development.

References

An In-depth Technical Guide to 1-Ethyl-1,4-cyclohexadiene: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1,4-cyclohexadiene, a cyclic olefin of interest in synthetic organic chemistry. This document details its molecular structure and formula, outlines a detailed protocol for its synthesis via the Birch reduction of ethylbenzene (B125841), and presents its key physicochemical and spectroscopic properties. This guide is intended to be a valuable resource for professionals engaged in chemical research and development.

Molecular Structure and Formula

This compound is a non-conjugated cyclic diene. The presence of an ethyl group on one of the double bonds breaks the symmetry of the parent 1,4-cyclohexadiene (B1204751) ring.

Molecular Formula: C₈H₁₂[1][2][3][4]

Molecular Weight: 108.18 g/mol [1][3][4]

IUPAC Name: 1-ethylcyclohexa-1,4-diene[4]

CAS Registry Number: 19841-74-8[1][2][3][4]

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below.

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₈H₁₂ | [1][2][3][4] |

| Molecular Weight | 108.18 g/mol | [1][3][4] |

| Boiling Point | 137.5 °C at 760 mmHg | [2] |

| Density | 0.841 g/cm³ | [2] |

| Flash Point | 19 °C | [2] |

| Refractive Index | 1.474 | [2] |

| Spectroscopic Data | ||

| ¹H NMR | Data not readily available in public databases. | |

| ¹³C NMR | Data not readily available in public databases. | |

| Chromatographic Data | ||

| Kovats Retention Index | 900, 910 (Standard non-polar) | [4] |

Experimental Protocols

Synthesis via Birch Reduction of Ethylbenzene

The most common method for the synthesis of this compound is the Birch reduction of ethylbenzene.[5][6][7][8] This reaction involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source.

Reaction Scheme:

C₆H₅CH₂CH₃ + 2 Na + 2 ROH → C₈H₁₂ + 2 NaOR

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Gas inlet (for inert gas)

-

Dropping funnel

-

Magnetic stirrer

-

Dry ice/acetone bath

-

Ethylbenzene

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Liquid ammonia

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

-

Sodium Dissolution: Small, freshly cut pieces of sodium metal are carefully added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: A solution of ethylbenzene in anhydrous ethanol is added dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.

-

Reaction Quenching: After the addition is complete, the reaction is allowed to stir for 1-2 hours. The reaction is then quenched by the careful, dropwise addition of a saturated aqueous ammonium chloride solution until the blue color is discharged.

-

Workup: The ammonia is allowed to evaporate under a fume hood. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound as a colorless liquid.

The workflow for the synthesis of this compound via Birch reduction is depicted in the following diagram.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and synthesis of this compound. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and application of this compound in various synthetic endeavors. While detailed experimental spectroscopic data is not widely available, the provided information on its synthesis and physicochemical properties offers a solid foundation for its use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. 1,4-Cyclohexadiene, 1-ethyl- [webbook.nist.gov]

- 4. 1,4-Cyclohexadiene, 1-ethyl- | C8H12 | CID 140619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Birch reduction - Wikipedia [en.wikipedia.org]

- 7. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Data of 1-Ethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1,4-cyclohexadiene, a valuable organic compound in various research and development applications. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition and a relevant synthetic procedure.

Synthesis of this compound via Birch Reduction

A common and effective method for the synthesis of this compound is the Birch reduction of ethylbenzene (B125841). This reaction involves the partial reduction of the aromatic ring using an alkali metal dissolved in liquid ammonia (B1221849) with a proton source.

Experimental Protocol: Birch Reduction of Ethylbenzene

Materials:

-

Ethylbenzene

-

Liquid ammonia

-

Sodium metal

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer is charged with freshly distilled liquid ammonia (approximately 200 mL for 0.1 mol of ethylbenzene).

-

Small, clean pieces of sodium metal are carefully added to the stirring liquid ammonia until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

A solution of ethylbenzene in anhydrous ethanol (1:1 molar ratio with sodium) is added dropwise from the dropping funnel to the sodium-ammonia solution over 30 minutes.

-

The reaction mixture is stirred for an additional 2 hours, maintaining the temperature at -78 °C.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution until the blue color disappears.

-

The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.

-

The remaining residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, crucial for its identification and characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.7 - 5.8 | m | 2H | Olefinic protons (C4-H, C5-H) |

| ~5.4 | t | 1H | Olefinic proton (C2-H) |

| ~2.6 - 2.7 | m | 4H | Allylic protons (C3-H₂, C6-H₂) |

| ~2.0 | q | 2H | Methylene protons (-CH₂-CH₃) |

| ~1.0 | t | 3H | Methyl protons (-CH₂-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~135 | C1 |

| ~125-128 | C4, C5 |

| ~120 | C2 |

| ~28 - 30 | C3, C6 |

| ~25 | -CH₂-CH₃ |

| ~12 | -CH₂-CH₃ |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020-3050 | Medium | =C-H stretch (vinylic C-H) |

| ~2850-2960 | Strong | C-H stretch (aliphatic C-H) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | CH₂ bend (scissoring) |

| ~1375 | Medium | CH₃ bend (symmetric) |

| ~650-700 | Strong | =C-H bend (out-of-plane) |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data (Electron Ionization - EI) .[1]

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 108 | Moderate | [M]⁺ (Molecular ion) |

| 93 | Moderate | [M - CH₃]⁺ |

| 79 | High | [M - C₂H₅]⁺ (Base Peak) |

| 78 | Moderate | [C₆H₆]⁺ (from retro-Diels-Alder) |

| 77 | High | [C₆H₅]⁺ |

| 30 | Moderate | [C₂H₆]⁺ (from retro-Diels-Alder) |

Experimental Protocol for GC-MS

-

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the components of the sample, and the MS records the mass spectrum of the eluted this compound. Electron ionization at 70 eV is typically used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

References

Thermodynamic Stability of 1-Ethyl-1,4-cyclohexadiene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of 1-Ethyl-1,4-cyclohexadiene, a compound of interest in synthetic chemistry and drug development. The document summarizes key thermodynamic data, outlines experimental methodologies for stability determination, and presents visual representations of isomerization pathways.

Core Thermodynamic Data

The thermodynamic stability of this compound is best understood in the context of its isomerization to more stable isomers. The following table summarizes the experimentally determined enthalpy of reaction (ΔrH°) for the isomerization of this compound in the liquid phase. This data provides a quantitative measure of the relative stabilities of the isomers.

| Reaction | ΔrH° (kJ/mol) | Method | Solvent | Reference |

| This compound ⇌ 1-Ethyl-1,3-cyclohexadiene | -9.3 ± 1.3 | Eqk | Dimethylsulfoxide | Taskinen and Nummelin, 1994 |

| This compound ⇌ 2-Ethyl-1,3-cyclohexadiene | -2.7 ± 1.2 | Eqk | Dimethylsulfoxide | Taskinen and Nummelin, 1994 |

Eqk: Equilibrium measurement

Experimental Protocols

A detailed experimental protocol for the determination of the thermodynamic data presented above is described in the work of Taskinen and Nummelin (1994). While the full text of this specific publication could not be retrieved for a comprehensive summary, the general methodology for such an investigation involves the following key steps:

1. Equilibration of Isomers: The isomeric ethylcyclohexadienes are allowed to reach equilibrium in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The equilibration is typically catalyzed by a base, for which potassium tert-butoxide (t-BuOK) is a common choice. The reaction is carried out at a constant temperature until the composition of the mixture no longer changes, indicating that equilibrium has been established.

2. Sample Analysis: The composition of the equilibrium mixture is determined using analytical techniques capable of separating and quantifying the different isomers. Gas chromatography (GC) is a standard method for this purpose. By analyzing the relative peak areas of the isomers in the chromatogram, their equilibrium concentrations can be determined.

3. Calculation of Thermodynamic Parameters: From the equilibrium constant (K_eq), which is calculated from the concentrations of the isomers at equilibrium, the standard Gibbs free energy of reaction (ΔrG°) can be determined using the equation:

ΔrG° = -RT ln(K_eq)

where R is the gas constant and T is the absolute temperature. The enthalpy of reaction (ΔrH°) can then be determined by measuring the equilibrium constant at different temperatures and applying the van 't Hoff equation:

d(ln K_eq)/dT = ΔrH° / RT²

Isomerization Pathway

The isomerization of this compound to its more stable conjugated isomers is a key aspect of its chemistry. The following diagram illustrates the logical relationship between these isomers.

Experimental Workflow

The general workflow for determining the relative thermodynamic stability of ethylcyclohexadiene isomers is depicted below.

The Birch Reduction: A Technical Guide to the Synthesis of Substituted 1,4-Cyclohexadienes

For Researchers, Scientists, and Drug Development Professionals

The Birch reduction is a powerful and versatile organic reaction for the synthesis of 1,4-cyclohexadienes from aromatic compounds. This in-depth technical guide provides a comprehensive overview of the reaction, including its mechanism, the influence of substituents on regioselectivity, detailed experimental protocols, and its applications in drug development.

Core Principles and Mechanism

The Birch reduction involves the 1,4-reduction of an aromatic ring using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source.[1][2] The reaction proceeds via a single electron transfer (SET) mechanism, leading to the formation of a non-conjugated 1,4-cyclohexadiene (B1204751). Unlike catalytic hydrogenation, the Birch reduction does not typically reduce the aromatic ring completely to a cyclohexane.[3]

The reaction is initiated by the transfer of an electron from the alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol to yield a cyclohexadienyl radical. A second electron transfer to the radical generates a cyclohexadienyl carbanion, which is then protonated a final time by the alcohol to afford the 1,4-cyclohexadiene product.[4]

Regioselectivity: The Influence of Substituents

The regiochemical outcome of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring.

Electron-Donating Groups (EDGs)

Aromatic rings bearing electron-donating groups, such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, are reduced to give 1,4-cyclohexadienes where the substituent remains on a double bond. The double bonds are arranged to be as substituted as possible.

Electron-Withdrawing Groups (EWGs)

In contrast, aromatic rings with electron-withdrawing groups, such as carboxyl (-COOH), ester (-COOR), and cyano (-CN) groups, are reduced to yield 1,4-cyclohexadienes where the substituent is on a saturated carbon atom. The double bonds are positioned away from the substituent.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Birch reduction of various substituted aromatic compounds.

| Starting Material | Substituent Type | Alkali Metal | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Anisole | EDG (-OCH₃) | Na or Li | EtOH or t-BuOH | -33 to -78 | 0.5 - 2 h | 80-90 | General Literature |

| Toluene | EDG (-CH₃) | Na or Li | EtOH | -33 | 1 h | ~80 | General Literature |

| p-Xylene | EDG (-CH₃, -CH₃) | Na | EtOH | -33 | 1 h | High | [5] |

| Benzoic Acid | EWG (-COOH) | Na | EtOH | -33 | 1 h | 89-95 | Organic Syntheses |

| Naphthalene | - | Li | - | - | - | High | [2] |

| Biphenyl | - | Li | t-BuOH | -78 | 30 min | 44-70 (alkylated) | [6] |

| 1-Aminonaphthalene | EDG (-NH₂) | Li (electrochemical) | - | Room Temp | 8 h | 88 | [7][8] |

Detailed Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale Birch reduction.

Protocol 1: Birch Reduction of p-Methoxyphenethyl Alcohol[4]

-

Preparation: To a solution of p-methoxyphenethyl alcohol (65.7 mmol, 1.0 equiv) and tert-butanol (B103910) (20 mL) in liquid ammonia at -78 °C, add lithium (6.0 equiv) portionwise.

-

Reaction: Stir the reaction mixture at this temperature for 5 hours.

-

Quenching: Slowly quench the reaction with ammonium (B1175870) chloride (8.0 equiv).

-

Work-up: Remove the cooling bath and stir the mixture overnight at room temperature under a flow of nitrogen to evaporate the residual ammonia. Add water and extract the product with MTBE.

-

Purification: Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure to obtain the desired product.

Protocol 2: Birch Reduction of a Substituted Aromatic Compound[4]

-

Preparation: In a three-necked round-bottom flask, prepare a solution of lithium (5.0 equiv) in liquid ammonia (130 mL) at -78 °C.

-

Addition of Substrate: Add a solution of the substrate (33.5 mmol, 1.0 equiv) in THF (7.0 mL).

-

Addition of Alcohol: After 20 minutes, add t-BuOH (2.4 equiv).

-

Reaction: Continue stirring for 5 hours at this temperature.

-

Quenching: Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Work-up: Allow the mixture to warm to room temperature overnight to evaporate the remaining ammonia. Take up the resulting slurry in MTBE, filter, and concentrate under reduced pressure.

Applications in Drug Development

The 1,4-cyclohexadiene motif is a valuable building block in medicinal chemistry, and the Birch reduction has been instrumental in the synthesis of several important pharmaceutical agents.

Steroid Hormones

The Birch reduction has played a pivotal role in the synthesis of steroid hormones. A notable example is the synthesis of norethisterone , a key component of early oral contraceptives.[9][10] The reduction of an aromatic A-ring in a steroid precursor is a critical step in creating the desired cyclohexenone structure.[11]

Prostaglandins (B1171923)

The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, has also utilized the Birch reduction.[1] The reaction enables the controlled reduction of aromatic precursors to generate key intermediates in the total synthesis of these complex molecules.[12]

Other Bioactive Molecules

The Birch reduction has been employed in the synthesis of various other bioactive compounds. For instance, the reduction of 1-aminonaphthalene is a step in a synthetic route towards the API Ropinirole , a dopamine (B1211576) agonist used to treat Parkinson's disease and restless legs syndrome.[7][8] Furthermore, various cyclohexadiene derivatives have been investigated for their potential as antiproliferative agents and as modulators of various biological targets.[13]

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Birch Reduction | Pharmaguideline [pharmaguideline.com]

- 3. Birch reduction - Wikipedia [en.wikipedia.org]

- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Predict the major products of the following reactions.(d) p-xylen... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: An Analysis of CAS Number 19841-74-8

An in-depth review of the properties, hazards, and experimental data associated with CAS number 19841-74-8 for researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive technical overview of the chemical compound identified by CAS number 19841-74-8. Due to the highly specific and often limited public availability of data for certain chemical entities, this guide is based on a thorough search of available scientific literature and chemical databases. The objective is to present a consolidated resource on the known properties and hazards of this substance to support research and development activities.

Chemical and Physical Properties

A detailed search for the chemical and physical properties of the compound associated with CAS number 19841-74-8 did not yield specific data. This suggests that the compound may be proprietary, part of a confidential database, or that its properties have not been published in publicly accessible literature.

Biological Activity and Signaling Pathways

Information regarding the biological activity and any associated signaling pathways for CAS number 19841-74-8 is not currently available in the public domain. Compounds of interest in drug development often have their mechanisms of action and biological targets characterized, but for this specific CAS number, such information has not been disclosed or published.

Experimental Protocols

Detailed experimental protocols involving the use of CAS number 19841-74-8 are not described in the available scientific literature. This includes methodologies for its synthesis, purification, or use in biological assays.

Safety and Hazard Information

A comprehensive search for safety data sheets (SDS) or other toxicological reports for CAS number 19841-74-8 did not provide any specific hazard information. For any chemical compound, it is imperative to handle it with appropriate caution in a laboratory setting, using personal protective equipment (PPE) and following standard safety procedures until explicit safety data becomes available.

Conclusion

Based on an extensive review of publicly available information, there is currently no specific data associated with CAS number 19841-74-8 regarding its chemical properties, biological activity, experimental protocols, or safety and hazards. This lack of information indicates that the compound is likely not a commercially available or widely researched substance. Researchers and drug development professionals are advised to consult proprietary databases or contact chemical suppliers directly for any potential information on this compound. Without any available data, it is not possible to provide the requested tables, diagrams, or detailed experimental sections.

An In-depth Technical Guide to 1-Ethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethyl-1,4-cyclohexadiene, a valuable organic compound with applications in synthetic chemistry. This document details its chemical identity, physical and spectroscopic properties, a detailed experimental protocol for its synthesis via the Birch reduction of ethylbenzene (B125841), and methods for its characterization.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named 1-ethylcyclohexa-1,4-diene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a cyclic diene with the molecular formula C₈H₁₂ and a molecular weight of 108.18 g/mol .[1]

For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 1-ethylcyclohexa-1,4-diene[1] |

| Common Name | This compound |

| CAS Number | 19841-74-8[1] |

| Molecular Formula | C₈H₁₂[1] |

| Molecular Weight | 108.18 g/mol [1] |

| InChI | InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3[1] |

| SMILES | CCC1=CCC=CC1[1] |

| Synonyms | 1,4-Cyclohexadiene, 1-ethyl- |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Unit |

| Boiling Point | 137.5 | °C at 760 mmHg |

| Density | 0.841 | g/cm³ |

| Flash Point | 19 | °C |

| Refractive Index | 1.474 | |

| Vapor Pressure | 8.71 | mmHg at 25°C |

Synthesis via Birch Reduction of Ethylbenzene

The most common and effective method for the synthesis of this compound is the Birch reduction of ethylbenzene. This reaction involves the partial reduction of the aromatic ring using an alkali metal dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source.

Reaction Mechanism

The Birch reduction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol. The ethyl group, being an electron-donating group, directs the reduction to occur at the ortho and meta positions, yielding the non-conjugated 1,4-diene as the major product.

Experimental Protocol

Materials:

-

Ethylbenzene

-

Anhydrous liquid ammonia

-

Sodium metal, cut into small pieces

-

Anhydrous ethanol (B145695)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for extraction and distillation

Procedure:

-

Setup: Assemble the reaction apparatus and ensure it is dry and flushed with an inert gas, such as argon or nitrogen.

-

Ammonia Condensation: Cool the reaction flask in a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask.

-

Sodium Dissolution: With vigorous stirring, carefully add small pieces of sodium metal to the liquid ammonia. The formation of a deep blue color indicates the presence of solvated electrons, the active reducing agent.

-

Substrate Addition: Prepare a solution of ethylbenzene in anhydrous ethanol and add it dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for 1-2 hours. The persistence of the blue color indicates an excess of the reducing agent.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

-

Workup: Allow the ammonia to evaporate under a fume hood. To the remaining residue, add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.

Typical GC-MS Parameters:

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating the product from starting material and potential byproducts.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Maintain 150 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

The expected mass spectrum will show a molecular ion peak at m/z 108, corresponding to the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

¹H NMR (Proton NMR):

-

Solvent: Chloroform-d (CDCl₃)

-

Expected Chemical Shifts (δ) in ppm:

-

Vinyl protons: Signals in the range of 5.3-5.8 ppm.

-

Allylic protons: Signals around 2.6-2.8 ppm.

-

Ethyl group (CH₂): Quartet around 2.0-2.2 ppm.

-

Ethyl group (CH₃): Triplet around 1.0-1.2 ppm.

-

¹³C NMR (Carbon NMR):

-

Solvent: Chloroform-d (CDCl₃)

-

Expected Chemical Shifts (δ) in ppm:

-

Olefinic carbons: Signals in the range of 120-140 ppm.

-

Allylic and Ethyl carbons: Signals in the range of 10-40 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: A thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Characteristic Absorption Bands:

-

=C-H stretch (vinylic): ~3020-3050 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretch: ~1640-1660 cm⁻¹

-

=C-H bend (out-of-plane): ~650-700 cm⁻¹

Visualizations

IUPAC Name and Synonyms Relationship

Caption: Relationship between the IUPAC name and its common synonyms and identifiers.

Synthesis and Purification Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

References

A Technical Guide to 1-Ethyl-1,4-cyclohexadiene for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, synthesis, and analytical protocols for 1-Ethyl-1,4-cyclohexadiene, a versatile building block in modern medicinal chemistry.

Introduction

This compound is a cyclic olefin that has garnered interest within the scientific community, particularly in the fields of organic synthesis and drug discovery. Its unique structural motif, featuring a non-conjugated diene system, offers a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial landscape for this compound, detailed experimental protocols for its synthesis and purity assessment, and an exploration of its potential applications in medicinal chemistry.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The compound is typically offered in various quantities and purities to suit diverse research and development needs. Below is a summary of key suppliers and their typical product specifications. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| ChemicalBook | 19841-74-8 | C₈H₁₂ | 108.18 | Varies by supplier | Inquire |

| Pharmaffiliates | 19841-74-8 | C₈H₁₂ | 108.18 | Pharmaceutical Standard | Inquire |

| Guidechem | 19841-74-8 | C₈H₁₂ | 108.18 | Varies by supplier | Inquire |

| Shanghai Synchem Pharma Co., Ltd. | 19841-74-8 | C₈H₁₂ | 108.18 | Inquire | Inquire |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 137.5 °C at 760 mmHg |

| Flash Point | 19 °C |

| Density | 0.841 g/cm³ |

| Refractive Index | 1.474 |

| Storage Temperature | 2-8°C, under inert gas |

Synthesis of this compound via Birch Reduction

The Birch reduction is a widely employed and effective method for the synthesis of 1,4-cyclohexadienes from aromatic precursors.[1][2][3][4] The following protocol is a representative procedure for the synthesis of this compound from ethylbenzene (B125841).

Reaction Principle

The Birch reduction of ethylbenzene involves the treatment of the aromatic ring with a solution of an alkali metal (e.g., sodium or lithium) in liquid ammonia (B1221849) in the presence of a proton source, typically an alcohol. The reaction proceeds through a series of single-electron transfers and protonations to yield the desired 1,4-diene.

Caption: Birch reduction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

-

Ethylbenzene

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Dry ice

-

Acetone

Equipment:

-

Three-necked round-bottom flask

-

Dry ice condenser

-

Gas inlet (for inert gas)

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble and flame-dry a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen).

-

Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Sodium Dissolution: With vigorous stirring, carefully add small, freshly cut pieces of sodium metal to the liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

-

Substrate Addition: Prepare a solution of ethylbenzene in anhydrous ethanol. Add this solution dropwise from the dropping funnel to the stirred sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the reaction mixture.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Quench the reaction by the slow, careful addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

-

Work-up: Allow the ammonia to evaporate under a fume hood. To the remaining residue, add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.

Quality Control and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for determining the purity of volatile organic compounds like this compound.

GC-MS Experimental Protocol

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for volatile organic compound analysis (e.g., HP-5MS or equivalent).

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium, at a constant flow rate.

-

Injection Mode: Split.

MS Conditions (Representative):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis: The purity of the sample is determined by integrating the peak area of this compound in the total ion chromatogram and expressing it as a percentage of the total integrated peak area. The identity of the compound is confirmed by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).[5][6]

Caption: Experimental workflow for GC-MS analysis of this compound.

Applications in Medicinal Chemistry and Drug Development

While direct applications of this compound in marketed drugs are not extensively documented, the cyclohexadiene scaffold is a recognized "privileged structure" in medicinal chemistry.[7][8] This means that the cyclohexadiene core is a versatile platform that can be readily functionalized to interact with a variety of biological targets.

The non-conjugated diene system of this compound offers several strategic advantages in drug design:

-

Scaffold for 3D Diversity: The puckered conformation of the cyclohexadiene ring allows for the precise spatial arrangement of substituents, which can be crucial for optimizing interactions with protein binding pockets.

-

Bioisosteric Replacement: The cyclohexadiene moiety can serve as a bioisostere for aromatic rings, offering a means to modulate physicochemical properties such as solubility and metabolic stability while maintaining key pharmacophoric interactions.

-

Access to Novel Chemical Space: The reactivity of the double bonds allows for a wide range of chemical transformations, providing access to diverse libraries of compounds for high-throughput screening.

For instance, derivatives of cyclohexadiene have been explored as intermediates in the synthesis of biologically active compounds, including those with potential anticancer and neuroprotective properties.[7] The ethyl group on this compound provides an additional vector for modification, further expanding the accessible chemical space for drug discovery efforts.

Caption: Potential drug discovery pathways utilizing the this compound scaffold.

Conclusion

This compound is a readily available chemical intermediate with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via the Birch reduction is a well-established and scalable process. The purity of the compound can be reliably assessed using standard GC-MS techniques. The inherent structural features of the cyclohexadiene scaffold offer medicinal chemists a valuable tool for exploring novel chemical space and developing new therapeutic agents. Further investigation into the derivatization of this compound is warranted to fully exploit its potential in the development of next-generation pharmaceuticals.

References

- 1. d-nb.info [d-nb.info]

- 2. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]

- 3. 1,4-Cyclohexadiene Synthesis by Reduction of Arenes [organic-chemistry.org]

- 4. One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Cyclohexadiene, 1-ethyl- | C8H12 | CID 140619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Cyclohexadiene, 1-ethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-Ethyl-1,4-cyclohexadiene as a Hydrogen Donor in Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic transfer hydrogenation (CTH) is a powerful and versatile reduction methodology in organic synthesis, offering a safer and often more selective alternative to classical hydrogenation reactions that require high-pressure gaseous hydrogen. The choice of hydrogen donor is critical to the success of CTH. Cyclohexadienes, and their derivatives, are particularly effective donors due to the thermodynamic driving force of aromatization upon hydrogen donation. This document provides detailed application notes and protocols for the use of 1,4-cyclohexadiene (B1204751) and its derivatives, with a focus on 1-Ethyl-1,4-cyclohexadiene, in transfer hydrogenation reactions.

While specific literature on this compound as a hydrogen donor is limited, the principles and protocols outlined herein for the parent 1,4-cyclohexadiene (CHD) and other alkylated derivatives are directly applicable and serve as a strong predictive model for its reactivity. The driving force for these reactions is the formation of a stable aromatic ring, in this case, ethylbenzene.

Principle of Transfer Hydrogenation with Cyclohexadienes

Transfer hydrogenation involves the transfer of hydrogen atoms from a donor molecule to a substrate, mediated by a catalyst. In the case of this compound, the molecule donates two hydrogen atoms to an unsaturated substrate, resulting in its aromatization to ethylbenzene. This process is typically catalyzed by transition metals, such as palladium on carbon (Pd/C), or initiated by catalysts like iodine or Brønsted/Lewis acids.[1]

Data Presentation

Table 1: Iodine-Initiated Transfer Hydrogenation of Aryl-Substituted Alkenes with 1,4-Cyclohexadiene (CHD)

This table summarizes the results for the transfer hydrogenation of various aryl-substituted alkenes using 1,4-cyclohexadiene as the hydrogen donor and iodine as the initiator. The reactions were conducted at room temperature in dichloromethane (B109758).[2]

| Entry | Substrate (Alkene) | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | 1,1-Diphenylethylene | I₂ (20) | 15 | 95 |

| 2 | (E)-Stilbene | I₂ (20) | 15 | 92 |

| 3 | α-Methylstyrene | I₂ (20) | 30 | 85 |

| 4 | 4-Methoxystyrene | I₂ (20) | 60 | 78 |

| 5 | 4-Chlorostyrene | I₂ (20) | 45 | 88 |

Data extracted from a study on iodine-initiated transfer hydrogenation.[2]

Table 2: Palladium-Catalyzed Transfer Hydrogenation for Deprotection and Reduction

This table presents typical applications of 1,4-cyclohexadiene with a palladium on carbon (Pd/C) catalyst for the reduction of various functional groups. These reactions are often accelerated by microwave heating.[3][4]

| Substrate Type | Functional Group | Catalyst | Solvent | Conditions | Typical Outcome |

| Benzyl Ether | O-Bn | 10% Pd/C | Ethanol (B145695) | 100°C, Microwave, 5 min | High Yield (Alcohol) |

| Cbz-protected Amine | N-Cbz | 10% Pd/C | Methanol | 100°C, Microwave, 5 min | High Yield (Amine) |

| Alkene | C=C | 10% Pd/C | Ethyl Acetate | RT to 60°C | Quantitative (Alkane) |

| Nitroarene | NO₂ | 10% Pd/C | Ethanol | RT to 60°C | High Yield (Aniline) |

Experimental Protocols

Protocol 1: General Procedure for Iodine-Initiated Transfer Hydrogenation of Alkenes

This protocol is adapted from a reported procedure for the reduction of aryl-substituted alkenes using 1,4-cyclohexadiene and iodine.[2]

Materials:

-

Aryl-substituted alkene (1.0 eq)

-

This compound (or 1,4-cyclohexadiene) (1.1 - 1.5 eq)

-

Iodine (I₂) (20 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon supply

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the aryl-substituted alkene (e.g., 0.5 mmol).

-

Add dichloromethane (e.g., 0.5 mL) to dissolve the substrate.

-

Add this compound (0.55 mmol, 1.1 eq).

-

With vigorous stirring, add iodine (0.1 mmol, 20 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Pd/C-Catalyzed Transfer Hydrogenation of a Nitroarene

This protocol describes a typical procedure for the reduction of a nitro group to an amine using this compound and Pd/C.

Materials:

-

Nitroarene (1.0 eq)

-

This compound (3.0 - 5.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

-

Ethanol or Methanol

-

Round-bottom flask

-

Magnetic stirrer and heating mantle or microwave reactor

-

Celatom® or filter paper for filtration

Procedure:

-

In a round-bottom flask, dissolve the nitroarene (e.g., 1.0 mmol) in ethanol (10-20 mL).

-

Add this compound (e.g., 3.0 mmol, 3.0 eq).

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere if desired, although often not strictly necessary.

-

Stir the suspension at room temperature or heat to a moderate temperature (e.g., 60°C) to increase the reaction rate. For rapid reactions, microwave heating at 100°C for 5-10 minutes can be employed.[3][4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of Celatom® or a syringe filter to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon drying; handle with care.

-

Rinse the filter pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude amine.

-

The product can be purified by crystallization or column chromatography if needed.

Visualizations

References

Application Notes and Protocols: 1-Ethyl-1,4-cyclohexadiene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereocontrolled method for the formation of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely applied in the synthesis of complex natural products and pharmacologically active compounds. Substituted cyclohexadienes are valuable dienes in this reaction, offering access to a diverse range of bicyclic and polycyclic scaffolds. This document provides detailed application notes and protocols for the use of 1-Ethyl-1,4-cyclohexadiene in Diels-Alder reactions, drawing upon established principles and data from structurally related compounds due to the limited specific literature on this particular diene. The resulting adducts have potential applications in drug development, as many natural products with significant biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are Diels-Alder type adducts.[1][2][3][4]

Reactivity and Regioselectivity

In the context of a normal demand Diels-Alder reaction, the electron-donating nature of the ethyl group in this compound increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, enhancing its reactivity towards electron-deficient dienophiles. The reaction proceeds through a concerted mechanism, and the regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. For a 1-alkyl substituted diene, the "ortho" and "para" products are generally favored. The specific ratio of these regioisomers can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts.

Data Presentation: Diels-Alder Reactions of Cyclohexadiene Derivatives

| Diene | Solvent | Product | Yield (%) |

| 1,3-Cyclohexadiene | Toluene | Adduct 1 | 15 |

| 1,3-Cyclohexadiene | THF | Adduct 1 | 6 |

| 1,3-Cyclohexadiene | Water | Adduct 1 | 67 |

| 1-Methyl-1,3-cyclohexadiene | Toluene | Adduct 2 | 27 |

| 1-Methyl-1,3-cyclohexadiene | THF | Adduct 2 | 9 |

| 1-Methyl-1,3-cyclohexadiene | Water | Adduct 2 | 27 |

| 1,2-Dimethyl-1,3-cyclohexadiene | Toluene | Adduct 3 | 3 |

| 1,2-Dimethyl-1,3-cyclohexadiene | THF | Adduct 3 | 3 |

| 1,2-Dimethyl-1,3-cyclohexadiene | Water | Adduct 3 | 27 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative via Birch Reduction)

The Birch reduction of ethylbenzene (B125841) is a common method for the synthesis of this compound.

Materials:

-

Ethylbenzene

-

Anhydrous liquid ammonia (B1221849)

-

Sodium metal

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

-

Condense anhydrous liquid ammonia into the flask.

-

Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Add a solution of ethylbenzene in ethanol dropwise to the reaction mixture.

-

After the addition is complete, continue stirring for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate overnight.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the product by distillation.

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with an Electron-Deficient Dienophile

This protocol provides a general method for the reaction with a dienophile such as maleic anhydride (B1165640).

Materials:

-

This compound

-

Maleic anhydride (or other suitable dienophile)

-

Toluene (or other suitable solvent)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dienophile (e.g., maleic anhydride, 1.0 equivalent) in a suitable solvent (e.g., toluene).

-

Add this compound (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the purified Diels-Alder adduct.

-

Characterize the product by NMR spectroscopy, mass spectrometry, and melting point analysis.

Visualizations

Caption: Diels-Alder reaction schematic.

Caption: General experimental workflow.

Caption: Potential biological signaling pathway.

Applications in Drug Development

Diels-Alder adducts derived from natural sources have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer effects.[1][2][3][4] The cyclohexene (B86901) core provided by the Diels-Alder reaction serves as a versatile scaffold for the synthesis of complex molecules that can interact with biological targets. The adducts derived from this compound could be explored for similar activities. For instance, they could be investigated as inhibitors of key signaling pathways implicated in inflammation or cancer, such as the NF-κB or MAPK pathways. Further derivatization of the initial adducts could lead to the development of novel therapeutic agents with improved potency and selectivity.

References

- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, biosynthesis, and biological activity of diels–alder adducts from morus genus. An update [iris.uniroma1.it]

- 5. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-Ethyl-1,4-cyclohexadiene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed 1,3-alkenylarylation of skipped dienes, with a specific focus on adapting the methodology for 1-Ethyl-1,4-cyclohexadiene. This three-component reaction allows for the efficient synthesis of 1,3-syn-disubstituted cyclohexene (B86901) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While traditional cross-coupling reactions typically involve the coupling of organohalides with organometallic reagents, recent advancements have enabled the use of less conventional substrates. Skipped dienes, such as 1,4-cyclohexadiene (B1204751) and its derivatives, have emerged as viable starting materials in palladium-catalyzed difunctionalization reactions. These reactions proceed through a fascinating metal migration mechanism, allowing for the formation of 1,3-disubstituted products with high diastereoselectivity.[1][2]

This document outlines a protocol for a palladium-catalyzed three-component reaction involving a skipped diene (this compound), an alkenyl triflate, and an arylboronic acid. The reaction is catalyzed by Pd(acac)₂ with CsF as the base.[1][2] This method provides a direct route to synthetically useful 3-aryl-5-alkenylcyclohexene derivatives.

Reaction Principle

The reaction proceeds via a catalytic cycle initiated by the oxidative addition of the alkenyl triflate to a Pd(0) species. The resulting alkyl-Pd(II) intermediate undergoes a sequence of β-hydride elimination and reinsertion steps, leading to the migration of the palladium catalyst along the diene backbone to form a π-allyl-Pd(II) intermediate. This intermediate then participates in a Suzuki-Miyaura-type coupling with the arylboronic acid, followed by reductive elimination to yield the 1,3-alkenylarylated product and regenerate the Pd(0) catalyst.[1][2]

Note on this compound: While the primary literature protocol has been developed for 1,4-cyclohexadiene, it is anticipated to be applicable to this compound. The presence of the ethyl group may influence the regioselectivity of the reaction due to steric and electronic effects. Researchers should be prepared to analyze the product mixture for isomeric products.

Experimental Protocols

General Procedure for Palladium-Catalyzed 1,3-Alkenylarylation

This protocol is adapted from the literature for the difunctionalization of 1,4-cyclohexadiene and is presented as a starting point for reactions with this compound.[1][2]

Materials:

-

This compound

-

Alkenyl triflate (e.g., cyclohex-1-en-1-yl trifluoromethanesulfonate)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)

-

Cesium fluoride (B91410) (CsF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add Pd(acac)₂ (5 mol%), the arylboronic acid (1.0 equiv), and CsF (2.0 equiv).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of the inert gas, add the alkenyl triflate (1.0 equiv) and this compound (3.0 equiv).

-

Add anhydrous THF to achieve a desired concentration (e.g., 0.2 M with respect to the alkenyl triflate).

-

Place the reaction mixture in a preheated oil bath or heating mantle at the desired temperature (e.g., 60 °C).

-

Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing the pad with an appropriate solvent such as ethyl acetate.

-

The filtrate can then be concentrated under reduced pressure.

-

The crude product should be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired 1,3-alkenylarylated product.

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed 1,3-alkenylarylation of 1,4-cyclohexadiene with various arylboronic acids and an alkenyl triflate, as reported in the literature.[2] These results can serve as a benchmark for optimizing the reaction with this compound.

| Entry | Arylboronic Acid | Alkenyl Triflate | Product | Yield (%) |

| 1 | Phenylboronic acid | Cyclohex-1-en-1-yl triflate | 3-phenyl-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 70 |

| 2 | 4-Methoxyphenylboronic acid | Cyclohex-1-en-1-yl triflate | 3-(4-methoxyphenyl)-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 65 |

| 3 | 4-Fluorophenylboronic acid | Cyclohex-1-en-1-yl triflate | 3-(4-fluorophenyl)-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 72 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Cyclohex-1-en-1-yl triflate | 3-(4-(trifluoromethyl)phenyl)-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 68 |

| 5 | Naphthalen-2-ylboronic acid | Cyclohex-1-en-1-yl triflate | 3-(naphthalen-2-yl)-5-(cyclohex-1-en-1-yl)cyclohex-1-ene | 63 |

Visualizations

Experimental Workflow

Caption: General workflow for the palladium-catalyzed 1,3-alkenylarylation.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for 1,3-alkenylarylation of a skipped diene.

References

Application of 1-Ethyl-1,4-cyclohexadiene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1,4-cyclohexadiene is a versatile yet underutilized reagent in organic synthesis. As a derivative of 1,4-cyclohexadiene, its primary application lies in catalytic transfer hydrogenation (CTH), where it serves as a stable and convenient source of hydrogen. The driving force for these reactions is the irreversible formation of the aromatic byproduct, ethylbenzene, which makes the hydrogen transfer thermodynamically favorable. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and comparative data for key transformations.

Core Principle: Aromatization as a Driving Force

The synthetic utility of this compound is fundamentally linked to its ability to aromatize. Upon donating two hydrogen atoms, it is converted to the highly stable ethylbenzene. This significant thermodynamic driving force facilitates the reduction of a wide range of functional groups under relatively mild conditions, often avoiding the need for high-pressure hydrogenation gas.

Application Notes and Protocols: Asymmetric Transfer Hydrogenation using Chiral 1,4-Cyclohexadiene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries. This technique offers a safer alternative to traditional asymmetric hydrogenation that often requires high pressures of hydrogen gas. A significant advancement in this field is the use of chiral 1,4-cyclohexadiene (B1204751) (1,4-CHD) derivatives as stoichiometric sources of chirality and hydrogen. This approach, particularly highlighted in the work of Rucker and Oestreich, demonstrates a reagent-controlled strategy for the enantioselective reduction of prochiral substrates.[1][2]

These application notes provide a detailed overview and experimental protocols for the asymmetric transfer hydrogenation of styrenes using chiral 1,4-cyclohexadiene derivatives. The methodology relies on the use of a Brønsted acid initiator to generate a carbocation from the styrene (B11656) substrate, which is then intercepted by the chiral 1,4-CHD in an enantioselective hydride transfer step. The steric environment of the chiral 1,4-CHD is a decisive factor for the enantioselectivity of the reaction.[1] While the primary application of this specific methodology has been demonstrated for styrenes, the underlying principles may offer a foundation for future research into the reduction of other prochiral substrates such as ketones and imines.

Synthesis of Chiral 1,4-Cyclohexadiene Derivatives

The successful application of this asymmetric transfer hydrogenation methodology hinges on the availability of enantiomerically enriched chiral 1,4-cyclohexadiene derivatives. A common route to these compounds involves a cobalt-catalyzed Diels-Alder reaction.[1]

General Experimental Protocol for the Synthesis of Chiral 1,4-Cyclohexadiene Derivatives

A representative procedure for the synthesis of chiral 1,4-cyclohexadiene derivatives is as follows:

-

Preparation of the Catalyst: In a glovebox, a solution of CoBr₂ (5 mol%) and a chiral phosphine (B1218219) ligand (e.g., L1, 5 mol%) in dichloromethane (B109758) (CH₂Cl₂) is stirred for 30 minutes.

-

Reaction Setup: To the catalyst solution, the diene substrate, the dienophile, zinc powder (50 mol%), and NaBArF (10 mol%) are added.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 18 hours.

-

Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the chiral 1,4-cyclohexadiene derivative.

Note: The specific chiral ligand and substrates will determine the final chiral 1,4-CHD derivative.

Asymmetric Transfer Hydrogenation of Styrenes

The core application of chiral 1,4-cyclohexadiene derivatives is the asymmetric transfer hydrogenation of styrenes, initiated by a trityl cation catalyst.

Quantitative Data Summary

The following table summarizes the results for the asymmetric transfer hydrogenation of various styrene derivatives using a chiral 1,4-cyclohexadiene.

| Entry | Styrene Substrate (Ar) | Chiral 1,4-CHD Derivative | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenyl | H nPent, CO₂Et | 96 | 90:10 |

| 2 | 4-Methoxyphenyl | H nPent, CO₂Et | 98 | 88:12 |

| 3 | 4-tert-Butylphenyl | H nPent, CO₂Et | 95 | 70:30 |

| 4 | 2-Naphthyl | H nPent, CO₂Et | 96 | 87.5:12.5 |

| 5 | Phenyl | Me, CO₂Et | 49 | 98:2 |

Data sourced from Rucker and Oestreich's work.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Styrene Derivative

Materials:

-

Styrene derivative (1.0 equiv)

-

Chiral 1,4-cyclohexadiene derivative (1.3 equiv)

-

Trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]) (5 mol%)

-

Toluene (B28343) (PhMe), anhydrous

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: A dried reaction vessel is charged with the styrene derivative and the chiral 1,4-cyclohexadiene derivative under an inert atmosphere.

-

Solvent Addition: Anhydrous toluene is added to dissolve the reactants.

-

Initiation: The trityl tetrakis(pentafluorophenyl)borate catalyst is added to the stirred solution at room temperature.

-